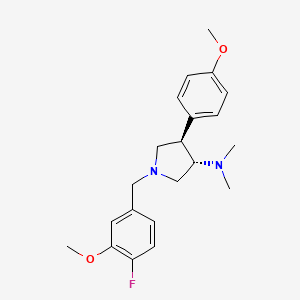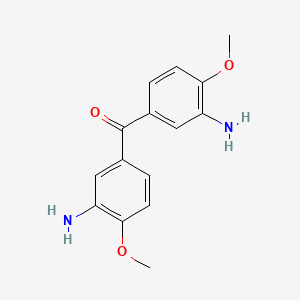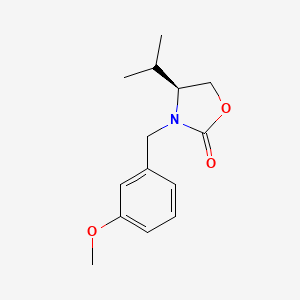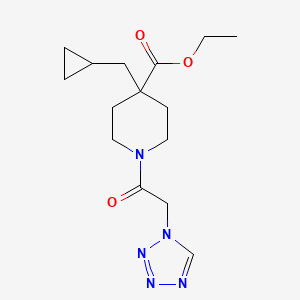
1-(2-furylmethyl)-4-(3-nitrobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furylmethyl)-4-(3-nitrobenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(2-furylmethyl)-4-(3-nitrobenzyl)piperazine is not fully understood. However, it has been suggested that the compound may exert its cytotoxic, anti-inflammatory, and antibacterial effects through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-furylmethyl)-4-(3-nitrobenzyl)piperazine can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit bacterial growth. In addition, it has been reported to have low toxicity in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-furylmethyl)-4-(3-nitrobenzyl)piperazine in lab experiments is its potential use in the development of new drugs for the treatment of cancer, inflammation, and bacterial infections. However, the limitations of using this compound include its low solubility in water and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 1-(2-furylmethyl)-4-(3-nitrobenzyl)piperazine. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Development of new derivatives with improved solubility and potency.
3. Evaluation of the compound's potential use in combination therapy with other drugs.
4. Investigation of the compound's potential use in the treatment of other diseases such as viral infections and neurological disorders.
5. Studies to determine the pharmacokinetics and pharmacodynamics of the compound in animal models and humans.
Conclusion:
1-(2-furylmethyl)-4-(3-nitrobenzyl)piperazine is a promising compound with potential use in the development of new drugs for the treatment of cancer, inflammation, and bacterial infections. While further studies are needed to fully understand its mechanism of action and improve its solubility and potency, the compound holds great promise for the future of medicinal chemistry.
Synthesis Methods
The synthesis of 1-(2-furylmethyl)-4-(3-nitrobenzyl)piperazine can be achieved through a multistep process. The first step involves the reaction of 3-nitrobenzyl chloride with piperazine to form 1-(3-nitrobenzyl)piperazine. The second step involves the reaction of 1-(3-nitrobenzyl)piperazine with 2-furfurylamine to form 1-(2-furylmethyl)-4-(3-nitrobenzyl)piperazine. The purity of the compound can be enhanced through recrystallization.
Scientific Research Applications
1-(2-furylmethyl)-4-(3-nitrobenzyl)piperazine has been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and bacterial infections. It has been shown to exhibit cytotoxic activity against cancer cells and anti-inflammatory activity in animal models. In addition, it has been reported to have antibacterial activity against gram-positive bacteria.
properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-[(3-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-19(21)15-4-1-3-14(11-15)12-17-6-8-18(9-7-17)13-16-5-2-10-22-16/h1-5,10-11H,6-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMIEFGZLDSKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974334 |
Source


|
| Record name | 1-[(Furan-2-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-4-(3-nitrobenzyl)piperazine | |
CAS RN |
5882-37-1 |
Source


|
| Record name | 1-[(Furan-2-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{rel-(3R,4S)-4-cyclopropyl-1-[(5-propyl-2-furyl)methyl]-3-pyrrolidinyl}-2-hydroxyacetamide hydrochloride](/img/structure/B5681228.png)
![N,N-dimethyl-2-({[(7-methyl-1-benzofuran-2-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5681235.png)
![3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B5681247.png)


![N-(2-[5-(4-bromophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5681264.png)
![3-{(3R*,4S*)-4-morpholin-4-yl-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]piperidin-3-yl}propan-1-ol](/img/structure/B5681279.png)

![rel-(1S,6R)-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5681300.png)


![N-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5681321.png)
![5-[2-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-2-oxoethyl]-3-propylimidazolidine-2,4-dione](/img/structure/B5681339.png)